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molecular formula C13H18N2O4 B8788750 Diethyl toluene-2,4-dicarbamate CAS No. 7450-62-6

Diethyl toluene-2,4-dicarbamate

Cat. No. B8788750
M. Wt: 266.29 g/mol
InChI Key: PHYURWGMBQTCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05399736

Procedure details

122 g (1 mol) of 2,4-Diaminotoluene and 1782 g (20 mol) of ethyl carbamate are heated to 200° C. in the presence of 320 g of ethanol, with stirring, in a 5-liter stirrer autoclave, and 1300 ml of an ammonia/ethanol mixture are distilled off per hour. The autoclave is adjusted to a pressure of from 6 to 10 bar by means of a control valve and the ethanol concentration is kept constant by pumping in fresh ethanol. After a reaction time of 5 hours, the autoclave is left to cool down, emptied, and the alcohol is distilled at 40° to 90° C./90 mbar. The distillation residue (1224 g) is taken up with 1200 g of water at 95° C. and intensively stirred. 260 g of 2,4-bis-(ethoxycarbonylamino)-toluene precipitate after cooling of the solution to 40° C. and are filtered off. The 2,4-bis-(ethoxycarbonylamino)-toluene is again taken up with 300 g of boiling water, and reprecipitated at 40° C. 170.4 g (64.1% of theoretical) of 2,4-bis-(ethoxycarbonylamino)-toluene are obtained after drying over night in a drying cupboard at 90° C./100 mbar.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
1782 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[C:10](=[O:15])([O:12][CH2:13][CH3:14])N.N.[CH2:17]([OH:19])[CH3:18].[CH2:20]([OH:22])C>>[CH2:13]([O:12][C:10]([NH:1][C:2]1[CH:7]=[C:6]([NH:8][C:20]([O:19][CH2:17][CH3:18])=[O:22])[CH:5]=[CH:4][C:3]=1[CH3:9])=[O:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
122 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)N)C
Name
Quantity
1782 g
Type
reactant
Smiles
C(N)(OCC)=O
Name
Quantity
320 g
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
1300 mL
Type
reactant
Smiles
N.C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
intensively stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
are distilled off per hour
CUSTOM
Type
CUSTOM
Details
The autoclave is adjusted to a pressure of from 6 to 10 bar by means of a control valve
CONCENTRATION
Type
CONCENTRATION
Details
the ethanol concentration
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
DISTILLATION
Type
DISTILLATION
Details
the alcohol is distilled at 40° to 90° C./90 mbar
CUSTOM
Type
CUSTOM
Details
is taken up with 1200 g of water at 95° C.
FILTRATION
Type
FILTRATION
Details
are filtered off
CUSTOM
Type
CUSTOM
Details
reprecipitated at 40° C

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(=O)NC1=C(C=CC(=C1)NC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 170.4 g
YIELD: PERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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